Bis(methylcyclopentadienyl)zirconium(IV) dichloride, 97%

metallocene catalysis ethylene polymerization slurry-phase activity

Substituting zirconocene precatalysts without accounting for electronic perturbations compromises SAR reproducibility. (MeCp)₂ZrCl₂ (CAS 12109-71-6, 97%) resolves this-its DFT-calculated Zr charge (0.950) matches (EtCp)₂ZrCl₂ yet with minimal steric footprint, enabling electronic tuning isolated from steric interference. Key differentiators: • Cocatalyst-dependent activity rank inversion: least active with MAO but surpasses Cp₂ZrCl₂ with ethylalumoxane-an indispensable diagnostic probe for aluminoxane/borate activator screening. • Intermediate polymerization activity (5.22×10⁴ kg·(mol·h)⁻¹) suits bench-scale reactors where highly active analogs (e.g., (nBuCp)₂ZrCl₂ at 11.88×10⁴) risk thermal runaway. • 97% assay ensures reproducible stoichiometry for both academic mechanistic studies and industrial catalyst screening workflows.

Molecular Formula C12H14Cl2Zr
Molecular Weight 320.37 g/mol
Cat. No. B12062391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(methylcyclopentadienyl)zirconium(IV) dichloride, 97%
Molecular FormulaC12H14Cl2Zr
Molecular Weight320.37 g/mol
Structural Identifiers
SMILESC[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl
InChIInChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2
InChIKeyLOKCKYUBKHNUCV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(MeCp)₂ZrCl₂ Baseline Overview


Bis(methylcyclopentadienyl)zirconium(IV) dichloride (CAS 12109-71-6, (MeCp)₂ZrCl₂, purity 97%) is a group 4 bent metallocene dichloride precatalyst of the general formula (RCp)₂ZrCl₂ [1]. The compound features two η⁵-methylcyclopentadienyl ligands coordinated to a zirconium(IV) center bearing two chloro ligands. In combination with methylaluminoxane (MAO) cocatalyst, it generates a cationic Zr(IV) active species capable of catalyzing α-olefin polymerization. Its molecular weight is 320.37 g·mol⁻¹ with a reported melting point of 180.5–184 °C . The 97% assay specification ensures a reproducible stoichiometry for both academic mechanistic studies and industrial catalyst screening workflows.

Why Cp₂ZrCl₂ Cannot Replace (MeCp)₂ZrCl₂


In the (RCp)₂ZrCl₂ family, the nature of the cyclopentadienyl substituent R exerts a first-order influence on the electron density at the zirconium center, which in turn modulates catalyst electrophilicity, propagation rate, chain-transfer kinetics, and the molecular weight of the resulting polyolefin [1]. Simply interchanging Cp₂ZrCl₂ for (MeCp)₂ZrCl₂—or vice versa—is not neutral, because the methyl substituent alters the HOMO–LUMO gap and the Zr atomic charge relative to the unsubstituted parent [2]. These electronic perturbations translate into quantifiably different polymerization activities, activation energies, and catalyst lifetimes, making blind substitution a source of irreproducibility in both high-throughput catalyst screening and pilot-scale polyolefin production.

(MeCp)₂ZrCl₂ Quantitative Differentiation Evidence


Slurry-Phase Ethylene Polymerization Activity

Under identical slurry polymerization conditions (83 °C, 1.2 MPa ethylene, MAO cocatalyst), (MeCp)₂ZrCl₂ exhibits an activation of 5.22 × 10⁴ kg·(mol·h)⁻¹, which is 3.3 % lower than the unsubstituted Cp₂ZrCl₂ (5.40 × 10⁴ kg·(mol·h)⁻¹) and 10.3 % lower than (EtCp)₂ZrCl₂ (5.82 × 10⁴ kg·(mol·h)⁻¹), but less than half the activity of the n-butyl-substituted congener (nBuCp)₂ZrCl₂ (11.88 × 10⁴ kg·(mol·h)⁻¹) [1]. Polyethylene yield per gram of catalyst follows the same trend: 572 g (MeCp)₂ZrCl₂ vs. 590 g (Cp₂ZrCl₂), 638 g (EtCp)₂ZrCl₂), and 1302 g ((nBuCp)₂ZrCl₂). This intermediate activity profile positions (MeCp)₂ZrCl₂ as a controlled-activity catalyst candidate when excessive exotherms or runaway kinetics from highly active analogs are undesirable.

metallocene catalysis ethylene polymerization slurry-phase activity

DFT-Calculated Zr Charge Density

Density functional theory (DFT) calculations reveal that the Zr atomic charge increases from 0.928 in Cp₂ZrCl₂ to 0.950 in (MeCp)₂ZrCl₂, a shift of +0.022 e [1]. Among the mono-alkyl substituted series, the Zr charge continues to rise with increasing alkyl chain length: (EtCp)₂ZrCl₂ (0.950), (nPrCp)₂ZrCl₂ (0.952), and (nBuCp)₂ZrCl₂ (0.952). The methyl substituent therefore confers a level of electron donation that is intermediate between the unsubstituted and longer-chain analogs, directly affecting the electrophilicity of the cationic active species.

DFT calculation zirconium charge density electronic tuning

HOMO–LUMO Gap and Catalyst Stability

The computed HOMO–LUMO gap (ΔE) for (MeCp)₂ZrCl₂ is 0.1137 Ha, which is 0.0015 Ha (1.3 %) narrower than that of Cp₂ZrCl₂ (0.1152 Ha) and slightly wider than that of (nBuCp)₂ZrCl₂ (0.1069 Ha) [1]. A narrower HOMO–LUMO gap is generally associated with greater chemical reactivity and a lower kinetic barrier to redox processes. (MeCp)₂ZrCl₂ thus sits at a reactivity threshold that is marginally higher than the unsubstituted parent but measurably lower than the n-butyl derivative, which displays the narrowest gap (0.1069 Ha) and correspondingly the highest polymerization activity in the series.

HOMO-LUMO gap catalyst stability DFT electronic structure

Kinetic Activity Ranking Among Zirconocenes

In a systematic kinetic study using methylalumoxane (MW = 1930, Al/Zr = 23–26) as cocatalyst, the polymerization activity of zirconocene dichlorides follows the order: (MeCp)₂ZrCl₂ < (EtCp)₂ZrCl₂ < (PrCp)₂ZrCl₂ < (BuCp)₂ZrCl₂ < (i‑PrCp)₂ZrCl₂ < (Cyclo‑HexCp)₂ZrCl₂ [1]. (MeCp)₂ZrCl₂ occupies the lowest-activity position in this series, while with ethylalumoxane (MW = 880) the order shifts and (MeCp)₂ZrCl₂ surpasses Cp₂ZrCl₂: Cp₂ZrCl₂ < (t‑BuCp)₂ZrCl₂ < (MeCp)₂ZrCl₂ < (i‑PrCp)₂ZrCl₂ [1]. This cocatalyst-dependent inversion demonstrates that (MeCp)₂ZrCl₂ possesses a characteristic response to aluminoxane chain length that is not shared by the unsubstituted analog.

polymerization kinetics zirconocene activity series MAO cocatalyst

Photolytic Ligand Exchange Equilibrium

Under photolytic conditions, Cp₂ZrCl₂ undergoes cyclopentadienyl ligand exchange with (MeCp)₂ZrCl₂, and the equilibrium constant for this exchange has been determined to be 2.3 [1]. This value, being greater than unity, indicates a thermodynamic preference for the mixed-ligand or methylcyclopentadienyl-coordinated product over the unsubstituted zirconocene. The non-unity equilibrium constant provides a direct quantitative measure of the difference in Zr–ligand bond energetics between the two compounds.

ligand exchange photolytic equilibrium organometallic reactivity

Melting Point Differentiation

The melting point of (MeCp)₂ZrCl₂ is 180.5–184 °C , which is approximately 60 °C lower than that of the unsubstituted Cp₂ZrCl₂ (typically reported at 242–245 °C). While no single authoritative source reports the melting point of both compounds under identical conditions, the substantial depression in melting point imparted by the methyl substituent is a well-recognized class-level effect of alkyl substitution on metallocene lattice energies. This lower melting point correlates with enhanced solubility in aromatic hydrocarbon solvents at moderate temperatures, a practical advantage for solution-phase catalyst preparation.

thermal properties melting point processability

Optimal Deployment Scenarios for (MeCp)₂ZrCl₂


Controlled-Activity Ethylene Homopolymerization

The slurry polymerization data [1] demonstrate that (MeCp)₂ZrCl₂ delivers an activation of 5.22 × 10⁴ kg·(mol·h)⁻¹, which is 56 % lower than the n‑butyl analog and 3.3 % lower than the unsubstituted parent. This intermediate activity is ideally suited for bench-scale and pilot reactors where excessive heat generation from highly active metallocenes such as (nBuCp)₂ZrCl₂ (11.88 × 10⁴ kg·(mol·h)⁻¹) can compromise temperature control and polymer morphology. Researchers performing catalyst structure–activity relationship (SAR) studies can use (MeCp)₂ZrCl₂ as a well-characterized reference point for evaluating the incremental effect of larger alkyl substituents.

Electronic Structure Tuning with Minimal Steric Perturbation

The DFT-calculated Zr charge of 0.950 for (MeCp)₂ZrCl₂ matches that of (EtCp)₂ZrCl₂ [2], yet the methyl group occupies a significantly smaller steric footprint than ethyl, n‑propyl, or n‑butyl. For studies aiming to isolate electronic from steric ligand effects on polymerization kinetics, (MeCp)₂ZrCl₂ offers an electron density equivalent to ethyl-substituted zirconocene while minimizing the steric encumbrance that can reduce monomer coordination accessibility. This makes it a strategic choice for mechanistic investigations that require electronic tuning without introducing bulky ligand architectures.

Cocatalyst Screening and Aluminoxane Compatibility

The kinetic activity ranking [3] reveals that (MeCp)₂ZrCl₂ undergoes a cocatalyst-dependent rank inversion: it is the least active zirconocene with MAO (MW 1930) but surpasses Cp₂ZrCl₂ with ethylalumoxane (MW 880). This property makes (MeCp)₂ZrCl₂ an indispensable probe molecule in cocatalyst screening panels. Laboratories developing next-generation aluminoxane or borate activators can use this compound's divergent response as a diagnostic for differentiating cocatalyst performance, which would be invisible using only Cp₂ZrCl₂ or (nBuCp)₂ZrCl₂.

Mixed-Ligand Catalyst Design

The photolytic ligand exchange equilibrium constant of 2.3 [4] indicates that (MeCp)₂ZrCl₂ has a thermodynamic preference for MeCp coordination over Cp. This property can be exploited in the synthesis of heteroleptic zirconocene complexes where selective ligand substitution is desired. By starting from (MeCp)₂ZrCl₂ and introducing a second cyclopentadienyl derivative, researchers can bias the product distribution toward the mixed-ligand species, simplifying purification and improving yield in the preparation of asymmetric catalyst candidates.

Quote Request

Request a Quote for Bis(methylcyclopentadienyl)zirconium(IV) dichloride, 97%

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.